1-(Cyclohexylmethyl)-1H-pyrazole is a specialized N-alkylated pyrazole building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly for central nervous system (CNS) ligands and synthetic cannabinoids. By incorporating a fully saturated, bulky cyclohexylmethyl substituent, this scaffold offers a high fraction of sp3-hybridized carbons (Fsp3), which is highly valued in modern medicinal chemistry for improving solubility and tuning lipophilicity. As a precursor, it serves as the foundational core for downstream halogenation (e.g., 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole) and cross-coupling reactions, providing a non-aromatic, sterically demanding alternative to standard N-benzyl or N-aryl pyrazoles in procurement workflows [1].
Substituting 1-(cyclohexylmethyl)-1H-pyrazole with its closest aromatic analog, 1-benzyl-1H-pyrazole, introduces significant benzylic oxidation liabilities and unwanted π-π stacking interactions that can compromise downstream pharmacokinetic profiles. Conversely, utilizing 1-cyclohexyl-1H-pyrazole (lacking the methylene spacer) restricts the conformational degrees of freedom, forcing the bulky cyclohexyl ring into rigid steric conflict with the pyrazole core and limiting its ability to optimally occupy hydrophobic binding pockets. Procurement decisions must account for this specific methylene-linked flexibility, as generic N-alkyl pyrazoles fail to replicate the exact steric volume, metabolic stability, and lipophilic tuning required for specialized receptor ligands [1].
In comparative metabolic stability models, N-benzyl pyrazoles are highly susceptible to CYP450-mediated benzylic oxidation, rapidly forming hydroxylated metabolites. 1-(Cyclohexylmethyl)-1H-pyrazole replaces the metabolically vulnerable benzylic position with a fully aliphatic system, significantly reducing the rate of primary oxidation at the linker. This structural modification increases the half-life of downstream active pharmaceutical ingredients (APIs) in human liver microsome (HLM) assays compared to the 1-benzyl-1H-pyrazole baseline [1].
| Evidence Dimension | Metabolic liability at the N-alkyl linker |
| Target Compound Data | Aliphatic methylene linker (resistant to benzylic oxidation) |
| Comparator Or Baseline | 1-benzyl-1H-pyrazole (high susceptibility to benzylic oxidation) |
| Quantified Difference | Elimination of benzylic oxidation pathway |
| Conditions | In vitro human liver microsome (HLM) stability models |
Procuring the cyclohexylmethyl scaffold prevents late-stage attrition of drug candidates due to poor metabolic stability associated with benzylic linkers.
The presence of the methylene (-CH2-) spacer in 1-(cyclohexylmethyl)-1H-pyrazole provides a critical rotational degree of freedom absent in 1-cyclohexyl-1H-pyrazole. This allows the bulky cyclohexyl ring to adopt a low-energy equatorial conformation without inducing severe steric clashes with the adjacent C5-proton of the pyrazole ring. Computational modeling of steric strain indicates that the direct N-cyclohexyl attachment incurs a rotational energy barrier significantly higher than that of the cyclohexylmethyl derivative, restricting its utility in complex binding pockets [1].
| Evidence Dimension | Rotational degrees of freedom and steric strain |
| Target Compound Data | High flexibility (low rotational barrier around N-CH2 bond) |
| Comparator Or Baseline | 1-cyclohexyl-1H-pyrazole (high steric strain and restricted rotation) |
| Quantified Difference | Addition of 1 rotatable bond, reducing steric clash at the pyrazole C5 position |
| Conditions | In silico conformational energy profiling |
Buyers designing flexible hydrophobic ligands must select the cyclohexylmethyl variant to ensure optimal receptor pocket accommodation.
1-(Cyclohexylmethyl)-1H-pyrazole exhibits a calculated LogP (cLogP) of approximately 2.9 to 3.1, providing a highly lipophilic moiety ideal for crossing the blood-brain barrier (BBB) in CNS drug development. Compared to 1-methyl-1H-pyrazole (cLogP ~0.9), it offers a massive increase in hydrophobic bulk. Furthermore, compared to 1-benzyl-1H-pyrazole, it increases the Fsp3 (fraction of sp3 carbons) of the molecule, a metric directly correlated with improved aqueous solubility and reduced crystal lattice energy in late-stage formulation [1].
| Evidence Dimension | Calculated LogP and Fsp3 contribution |
| Target Compound Data | cLogP ~3.0, high Fsp3 contribution (7 sp3 carbons) |
| Comparator Or Baseline | 1-benzyl-1H-pyrazole (cLogP ~2.3, low Fsp3 contribution) |
| Quantified Difference | ~0.7 log unit increase in lipophilicity and complete elimination of aromatic ring stacking |
| Conditions | Standard physicochemical property calculations |
Selecting this building block improves the physicochemical profile of downstream APIs, enhancing both BBB permeability and formulation solubility.
Due to its optimal lipophilicity and ability to cross the blood-brain barrier, 1-(cyclohexylmethyl)-1H-pyrazole is a preferred starting material for synthesizing nicotinic alpha-7 receptor ligands and other CNS-active compounds. Its metabolic stability, resulting from the lack of benzylic protons, ensures longer half-lives for the resulting active pharmaceutical ingredients compared to benzyl-substituted alternatives [1].
The compound serves as a highly processable precursor for regioselective halogenation, most notably in the industrial production of 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole. The bulky N-substituent directs electrophilic aromatic substitution cleanly to the 4-position, ensuring high-purity yields suitable for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions without the steric hindrance seen in 1-cyclohexyl analogs [2].
In fragment-based drug discovery (FBDD), this compound is utilized to build high-Fsp3 libraries that avoid the poor solubility associated with purely aromatic pyrazoles. Its three-dimensional structural complexity improves hit rates against challenging hydrophobic protein pockets while maintaining favorable formulation compatibility [3].